molecular formula C14H16 B12532388 2-(Pent-2-en-2-yl)-1H-indene CAS No. 819871-46-0

2-(Pent-2-en-2-yl)-1H-indene

Cat. No.: B12532388
CAS No.: 819871-46-0
M. Wt: 184.28 g/mol
InChI Key: MTQVOMKBGSBRSV-UHFFFAOYSA-N
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Description

2-(Pent-2-en-2-yl)-1H-indene is an organic compound with a unique structure that combines an indene core with a pent-2-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-en-2-yl)-1H-indene typically involves the reaction of indene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with 2-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-en-2-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Pent-2-en-2-yl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pent-2-en-2-yl)phenol: Similar structure but with a phenol group instead of an indene core.

    2-(Pent-2-en-2-yl)benzene: Similar structure but with a benzene ring instead of an indene core.

Uniqueness

2-(Pent-2-en-2-yl)-1H-indene is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the indene structure provides advantages over other similar compounds.

Properties

CAS No.

819871-46-0

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-pent-2-en-2-yl-1H-indene

InChI

InChI=1S/C14H16/c1-3-6-11(2)14-9-12-7-4-5-8-13(12)10-14/h4-9H,3,10H2,1-2H3

InChI Key

MTQVOMKBGSBRSV-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C1=CC2=CC=CC=C2C1

Origin of Product

United States

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